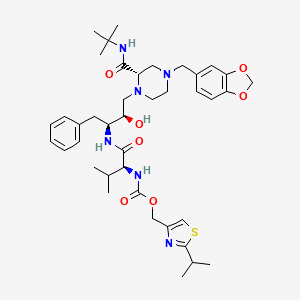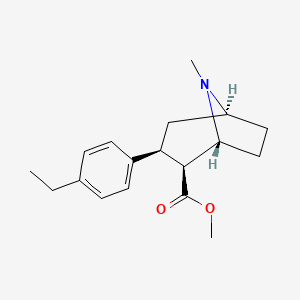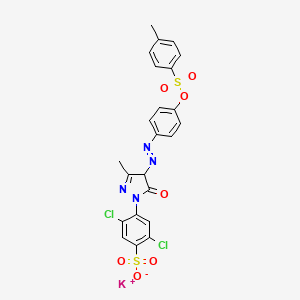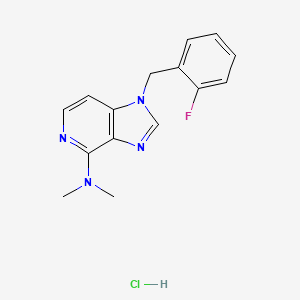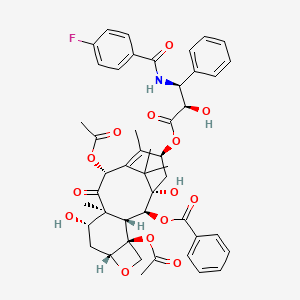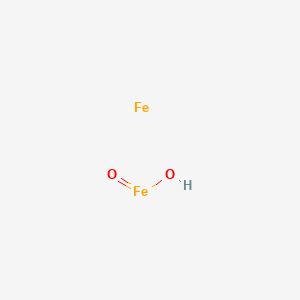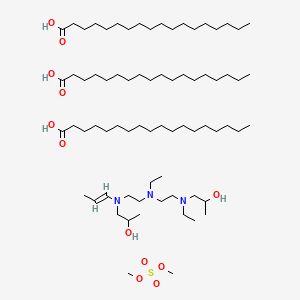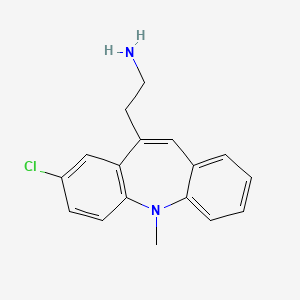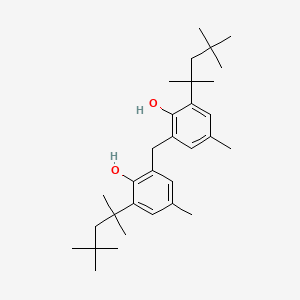
2,2'-Methylenebis(4-methyl-6-tert-octylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is a synthetic phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes, making it valuable in industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) typically involves the condensation of 4-methyl-6-tert-octylphenol with formaldehyde under acidic or basic conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic rings.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential protective effects against oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mecanismo De Acción
The primary mechanism by which 2,2’-Methylenebis(4-methyl-6-tert-octylphenol) exerts its effects is through the inhibition of oxidative processes. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing the initiation of oxidative chain reactions . This antioxidant activity is crucial in protecting materials from oxidative degradation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with similar properties but different alkyl substituents.
2,2’-Methylenebis(6-tert-butyl-p-cresol): A related compound with tert-butyl groups instead of tert-octyl groups.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-octylphenol) is unique due to its specific tert-octyl substituents, which provide enhanced solubility and compatibility with various polymer matrices compared to its tert-butyl analogs . This makes it particularly effective in applications requiring high oxidative stability and material compatibility.
Propiedades
Número CAS |
14020-52-1 |
|---|---|
Fórmula molecular |
C31H48O2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-methyl-3-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-methyl-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C31H48O2/c1-20-13-22(26(32)24(15-20)30(9,10)18-28(3,4)5)17-23-14-21(2)16-25(27(23)33)31(11,12)19-29(6,7)8/h13-16,32-33H,17-19H2,1-12H3 |
Clave InChI |
LLLUKUXKUSKFLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)CC(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)CC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


